1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
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Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(4-chlorophenyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different biological activities and properties.
1-(4-(4-bromophenyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone: The presence of a bromine atom instead of a fluorine atom can also lead to variations in the compound’s reactivity and applications.
Properties
Molecular Formula |
C20H20FN3O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C20H20FN3O/c21-16-5-7-17(8-6-16)23-9-11-24(12-10-23)20(25)13-15-14-22-19-4-2-1-3-18(15)19/h1-8,14,22H,9-13H2 |
InChI Key |
XKSZVKKSKPHBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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